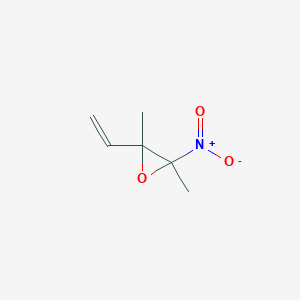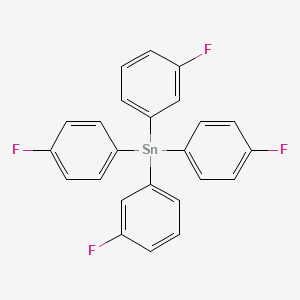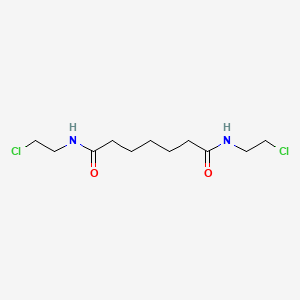
2-Bromo-N-carbamoyl-4-methylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-N-carbamoyl-4-methylpentanamide is a chemical compound with the molecular formula C7H13BrN2O2 It is known for its unique structure, which includes a bromine atom, a carbamoyl group, and a methylpentanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-carbamoyl-4-methylpentanamide typically involves the bromination of a suitable precursor, followed by the introduction of the carbamoyl group. One common method involves the reaction of 4-methylpentanamide with bromine in the presence of a catalyst to yield the desired product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-N-carbamoyl-4-methylpentanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The carbamoyl group can undergo hydrolysis, resulting in the formation of corresponding amines and acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various bromine-free derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
2-Bromo-N-carbamoyl-4-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-N-carbamoyl-4-methylpentanamide involves its interaction with specific molecular targets. The bromine atom and carbamoyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-N-methylpentanamide
- 2-Bromo-N-ethylacetamide
- 2-Bromo-N,N-dimethylacetamide
Uniqueness
2-Bromo-N-carbamoyl-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
62721-31-7 |
|---|---|
Formule moléculaire |
C7H13BrN2O2 |
Poids moléculaire |
237.09 g/mol |
Nom IUPAC |
2-bromo-N-carbamoyl-4-methylpentanamide |
InChI |
InChI=1S/C7H13BrN2O2/c1-4(2)3-5(8)6(11)10-7(9)12/h4-5H,3H2,1-2H3,(H3,9,10,11,12) |
Clé InChI |
NDDHHUXQVVTCHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NC(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Butoxycarbonyl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B14512116.png)

![2-{2-[(Diphenylmethyl)amino]-4,5-dihydro-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B14512135.png)
![2-Carboxy-1-methyl-1-azabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B14512140.png)


![1-[(Butan-2-yl)amino]-3-(2-ethynylphenoxy)propan-2-ol](/img/structure/B14512165.png)


![Ethyl 2-{[(1-benzothiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14512185.png)
![N,N'-(Heptane-1,7-diyl)bis[N-phenyl-4-(trifluoromethoxy)benzamide]](/img/structure/B14512199.png)
![2-[(Didecylamino)methyl]-6-methylphenol](/img/structure/B14512208.png)

